molecular formula C8H14O5 B1354441 2,3-O-Isopropylidene-D-lyxofuranose

2,3-O-Isopropylidene-D-lyxofuranose

Cat. No.: B1354441
M. Wt: 190.19 g/mol
InChI Key: OYYTWUSIDMJZCP-DDUDGIQNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-O-Isopropylidene-D-lyxofuranose is a derivative of D-lyxose, a rare sugar. This compound is characterized by the presence of an isopropylidene group protecting the hydroxyl groups at the 2nd and 3rd positions of the lyxofuranose ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-O-Isopropylidene-D-lyxofuranose typically involves the protection of D-lyxose. One common method is the reaction of D-lyxose with acetone in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction forms the isopropylidene acetal, protecting the hydroxyl groups at the 2nd and 3rd positions .

Industrial Production Methods

The scalability of the reaction depends on the availability of starting materials and the efficiency of the catalytic process .

Chemical Reactions Analysis

Types of Reactions

2,3-O-Isopropylidene-D-lyxofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3-O-Isopropylidene-D-lyxofuranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-O-Isopropylidene-D-lyxofuranose involves its ability to protect hydroxyl groups, thereby preventing unwanted reactions during synthetic processes. The isopropylidene group stabilizes the molecule, allowing for selective reactions at other positions. This protection is crucial in multi-step synthesis, where selective deprotection can be achieved under controlled conditions .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-O-Isopropylidene-D-ribofuranose
  • 2,3-O-Isopropylidene-D-mannofuranose
  • 2,3-O-Isopropylidene-D-erythrofuranose

Uniqueness

2,3-O-Isopropylidene-D-lyxofuranose is unique due to its specific configuration and the position of the isopropylidene group. This configuration imparts distinct chemical properties, making it suitable for specific synthetic applications where other similar compounds might not be as effective .

Properties

Molecular Formula

C8H14O5

Molecular Weight

190.19 g/mol

IUPAC Name

(3aS,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol

InChI

InChI=1S/C8H14O5/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5+,6+,7?/m1/s1

InChI Key

OYYTWUSIDMJZCP-DDUDGIQNSA-N

Isomeric SMILES

CC1(O[C@H]2[C@H](OC([C@H]2O1)O)CO)C

Canonical SMILES

CC1(OC2C(OC(C2O1)O)CO)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.